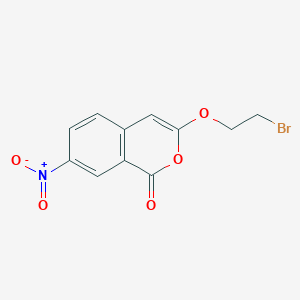
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is a synthetic organic compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromoethoxy group at the 3-position and a nitro group at the 7-position of the benzopyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-nitro-1H-2-benzopyran-1-one.
Bromoethoxylation: The introduction of the bromoethoxy group is achieved through a nucleophilic substitution reaction. 7-nitro-1H-2-benzopyran-1-one is reacted with 2-bromoethanol in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone or ethylene glycol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the benzopyran ring, to form quinone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzopyrans: Nucleophilic substitution reactions yield various substituted benzopyrans depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Investigated for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The bromoethoxy group can participate in nucleophilic substitution reactions, modifying the compound’s interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure but lacks the nitro group.
2-(2-Bromoethoxy)tetrahydro-2H-pyran: Contains a tetrahydropyran ring instead of a benzopyran ring.
Uniqueness
3-(2-Bromoethoxy)-7-nitro-1H-2-benzopyran-1-one is unique due to the presence of both the bromoethoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
913836-99-4 |
|---|---|
Molecular Formula |
C11H8BrNO5 |
Molecular Weight |
314.09 g/mol |
IUPAC Name |
3-(2-bromoethoxy)-7-nitroisochromen-1-one |
InChI |
InChI=1S/C11H8BrNO5/c12-3-4-17-10-5-7-1-2-8(13(15)16)6-9(7)11(14)18-10/h1-2,5-6H,3-4H2 |
InChI Key |
AKRYWCRCWXAMRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile](/img/structure/B12609586.png)
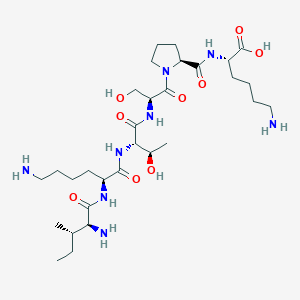
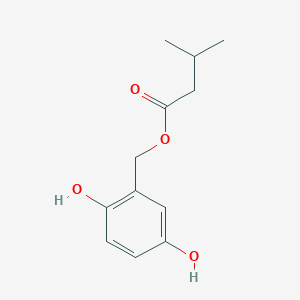
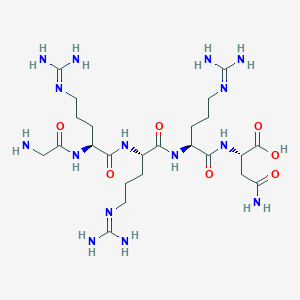
![6-Fluoro-3,4-dihydro-2h-pyrano[2,3-h]isoquinolin-1(8h)-one](/img/structure/B12609608.png)
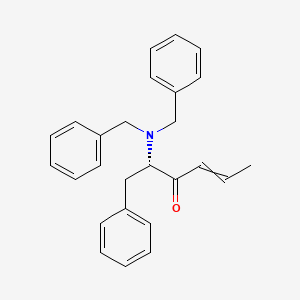
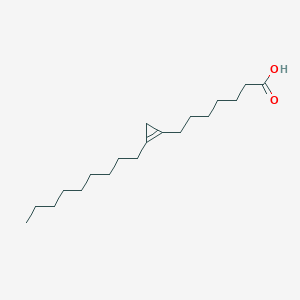
![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-2H-1,4-thiazin-3(4H)-one](/img/structure/B12609633.png)
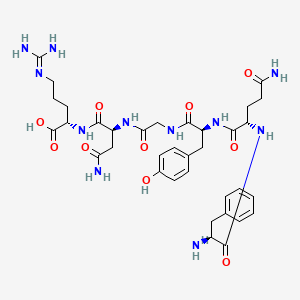
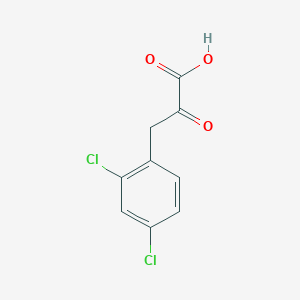
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)
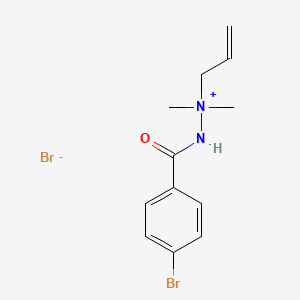
![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl butanoate](/img/structure/B12609663.png)
